
Triethyloxonium Hexafluorophosphate: A
Comprehensive Technical Guide to its

Electrophilicity and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
Triethyloxonium

hexafluorophosphate

Cat. No.: B093381 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Triethyloxonium hexafluorophosphate, commonly referred to as Meerwein's salt, is a

powerful and highly reactive ethylating agent with the chemical formula [(C₂H₅)₃O]⁺[PF₆]⁻. Its

potent electrophilicity makes it an invaluable reagent in organic synthesis, particularly for the

ethylation of weakly nucleophilic substrates. This technical guide provides an in-depth overview

of the core chemical properties, reactivity, and synthetic applications of triethyloxonium
hexafluorophosphate, with a focus on quantitative data, detailed experimental protocols, and

its relevance in the field of drug development.

Physicochemical and Spectroscopic Data
Triethyloxonium hexafluorophosphate is a white, crystalline solid that is highly sensitive to

moisture.[1][2] It is typically stabilized with a small amount of diethyl ether.[2][3][4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b093381?utm_src=pdf-interest
https://www.benchchem.com/product/b093381?utm_src=pdf-body
https://www.benchchem.com/product/b093381?utm_src=pdf-body
https://www.benchchem.com/product/b093381?utm_src=pdf-body
https://www.benchchem.com/product/b093381?utm_src=pdf-body
https://orgsyn.org/demo.aspx?prep=cv6p1019
https://www.sigmaaldrich.com/JP/ja/product/aldrich/164682
https://www.sigmaaldrich.com/JP/ja/product/aldrich/164682
https://www.scientificlabs.ie/product/c-x-bond-formation-non-halogen-/164682-5G
https://www.chemimpex.com/products/36820
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value References

Chemical Formula C₆H₁₅F₆OP [4]

Molecular Weight 248.15 g/mol [4]

Melting Point ~145 °C (decomposition) [4]

Appearance Almost white powder [4]

Storage Temperature ≤ -20°C [4]

Solubility

Soluble in polar organic

solvents like dichloromethane

and chloroform.

CAS Number 17950-40-2 [4]

Spectroscopic Data:

While specific spectral data for triethyloxonium hexafluorophosphate was not found in the

immediate search results, analogous compounds like tetramethylammonium

hexafluorophosphate and tetrapropylammonium hexafluorophosphate have characteristic ¹H

NMR spectra.[5][6] For triethyloxonium hexafluorophosphate, one would expect to see a

quartet and a triplet corresponding to the ethyl groups of the triethyloxonium cation in the ¹H

NMR spectrum. The ³¹P NMR would show a septet for the [PF₆]⁻ anion, and the ¹⁹F NMR

would show a doublet. Infrared (IR) spectroscopy would likely show strong bands

corresponding to the P-F stretching vibrations of the hexafluorophosphate anion.

Electrophilicity and Reactivity
Triethyloxonium hexafluorophosphate is a strong electrophile due to the presence of a

positively charged oxygen atom, making the ethyl groups highly susceptible to nucleophilic

attack. It is considered a "hard" electrophile, meaning it reacts preferentially with "hard"

nucleophiles, which are typically atoms with high electronegativity and a localized negative

charge, such as oxygen and nitrogen.[7][8] This high reactivity allows for the ethylation of a

wide range of functional groups, including those that are generally poor nucleophiles.

Comparative Reactivity:
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Trialkyloxonium salts, such as triethyloxonium hexafluorophosphate, are among the most

powerful alkylating agents available, surpassing the reactivity of traditional reagents like alkyl

halides and sulfates.[7][8][9] The order of reactivity for some common methylating agents,

which provides a useful analogy for ethylating agents, is as follows:

[Me₂Cl]⁺[SbF₆]⁻ > [(MeO)₂CH]⁺[BF₄]⁻ > [Me₃O]⁺X⁻ > MeOTf > MeOSO₂F > (MeO)₂SO₂ >

MeI[8]

This demonstrates the superior electrophilicity of oxonium salts. Triethyloxonium
hexafluorophosphate is slightly less electrophilic than its methyl analog, trimethyloxonium

tetrafluoroborate.[8]

Reaction Mechanism: O-Alkylation

The ethylation of a carbonyl-containing compound, such as an amide or a carboxylic acid, with

triethyloxonium hexafluorophosphate proceeds through a direct Sₙ2 attack of the

nucleophilic oxygen atom on one of the ethyl groups of the oxonium salt.
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Caption: General mechanism of O-ethylation of a carbonyl group.
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Synthetic Applications
Triethyloxonium hexafluorophosphate is a versatile reagent employed in a wide array of

organic transformations.

Reaction
Type

Substrate Product
Typical
Conditions

Yield References

O-Ethylation
Carboxylic

Acids
Ethyl Esters

Dichlorometh

ane, RT
High [10]

Amides
O-Ethyl

Imidates

Dichlorometh

ane, 0 °C to

RT

Good to High [11][12][13]

Alcohols Ethyl Ethers Neutral pH Good [9]

Ketones Enol Ethers
Dichlorometh

ane, RT
Variable [14]

N-Ethylation Amines Ethylamines
Dichlorometh

ane, RT
Good

Nitriles Nitrilium Salts
Dichlorometh

ane, RT
Good [14]

S-Ethylation Sulfides
Sulfonium

Salts

Dichlorometh

ane, RT
Good [14]

Catalyst

Activation

Asymmetric

Imine

Aziridination

- - - [3]

Other
Chlorine

Scavenging
- - - [3]

Synthesis of

Ruthenium

Allenylidene

Complexes

- - - [3]
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Role in Drug Development and Natural Product
Synthesis
The ability of triethyloxonium hexafluorophosphate to ethylate complex and sensitive

molecules under mild conditions makes it a valuable tool in drug discovery and development.

Ethylation can significantly alter the pharmacokinetic and pharmacodynamic properties of a

molecule, such as its lipophilicity, metabolic stability, and receptor binding affinity.

A notable example is its application in the synthesis of a precursor to carfentanil, a potent

opioid analgesic.[12][13] In this synthesis, an amide is converted to its corresponding ethyl

ester, a key transformation facilitated by Meerwein's salt. This highlights the reagent's utility in

constructing complex molecular architectures found in active pharmaceutical ingredients

(APIs).

Furthermore, the modification of natural products is a common strategy in medicinal chemistry

to improve their therapeutic potential.[15][16] Triethyloxonium hexafluorophosphate can be

employed to selectively introduce ethyl groups into natural product scaffolds, leading to the

generation of novel analogs with potentially enhanced biological activity. The Meerwein

reaction, which can be initiated by related diazonium salts, has been used in the synthesis of

biologically active benzofuropyridine analogues.[17]

Experimental Protocols
The following protocols are provided as illustrative examples for the use of triethyloxonium
hexafluorophosphate in common synthetic transformations. Caution: Triethyloxonium
hexafluorophosphate is a corrosive and moisture-sensitive reagent. All manipulations should

be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or

argon), and appropriate personal protective equipment (gloves, safety glasses, lab coat) should

be worn.[18][19]

6.1 Ethylation of a Carboxylic Acid to an Ethyl Ester
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Start

Reaction Setup:
- Dry glassware under vacuum/heat.

- Add carboxylic acid and anhydrous CH₂Cl₂.
- Cool to 0°C under N₂.

Reagent Addition:
- Add triethyloxonium hexafluorophosphate

  portion-wise with stirring.

Reaction:
- Allow to warm to room temperature.

- Stir for 1-4 hours.
- Monitor by TLC or LC-MS.

Quenching:
- Cool to 0°C.

- Slowly add saturated aq. NaHCO₃ solution.

Work-up:
- Separate layers.

- Extract aqueous layer with CH₂Cl₂.
- Combine organic layers.

Drying and Filtration:
- Dry over anhydrous Na₂SO₄.

- Filter.

Concentration:
- Remove solvent under reduced pressure.

Purification:
- Purify crude product by column chromatography

  or distillation.

End

Click to download full resolution via product page

Caption: General laboratory workflow for an ethylation reaction.
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Protocol:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stir bar, a nitrogen inlet, and a rubber septum is charged with the carboxylic acid (1.0 equiv)

and anhydrous dichloromethane (DCM, ~0.1 M). The flask is cooled to 0 °C in an ice bath.

Reagent Addition: Triethyloxonium hexafluorophosphate (1.1 - 1.5 equiv) is added

portion-wise to the stirred solution over 5-10 minutes.

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 1-4

hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).

Quenching: Upon completion, the reaction is cooled back to 0 °C and carefully quenched by

the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution

ceases.

Work-up: The layers are separated, and the aqueous phase is extracted with DCM (3 x

volume of aqueous phase). The combined organic layers are washed with brine, dried over

anhydrous sodium sulfate or magnesium sulfate, and filtered.

Purification: The solvent is removed under reduced pressure, and the crude ethyl ester is

purified by flash column chromatography on silica gel or by distillation.

6.2 O-Ethylation of a Primary Amide to an O-Ethyl Imidate

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stir bar, a nitrogen inlet, and a rubber septum is charged with the primary amide (1.0 equiv)

and anhydrous dichloromethane (DCM, ~0.2 M). The flask is cooled to 0 °C.

Reagent Addition: Triethyloxonium hexafluorophosphate (1.2 equiv) is added in one

portion to the stirred suspension.

Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to

room temperature and stirred for an additional 2-6 hours, or until the reaction is complete as

indicated by TLC or LC-MS.
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Work-up: The reaction mixture is poured into a saturated aqueous solution of sodium

bicarbonate and extracted with DCM (3 x volume of aqueous phase). The combined organic

layers are dried over anhydrous sodium sulfate and filtered.

Purification: The solvent is removed under reduced pressure to yield the crude O-ethyl

imidate, which can be used in the next step without further purification or purified by column

chromatography.

Safety and Handling
Triethyloxonium hexafluorophosphate is a hazardous substance and should be handled

with extreme care.

Corrosive: Causes severe skin burns and eye damage.[1]

Moisture Sensitive: Reacts with water to release corrosive hydrofluoric acid.

Flammable Solid: May form explosive peroxides.[1]

Handling: Always handle in a fume hood under an inert atmosphere.[18] Use chemical-

resistant gloves, safety goggles, and a lab coat.

Storage: Store in a tightly sealed container under an inert atmosphere at or below -20 °C.[4]

Disposal: Unused reagent should be quenched carefully by slow addition to a stirred, cooled

solution of a proton source (e.g., isopropanol) in an inert solvent. The resulting solution can

then be neutralized and disposed of according to local regulations.

Conclusion
Triethyloxonium hexafluorophosphate is a highly effective and versatile electrophilic

ethylating agent with broad applications in modern organic synthesis. Its ability to react with a

wide range of nucleophiles, particularly those of low reactivity, makes it an indispensable tool

for the construction of complex organic molecules. For researchers and professionals in drug

development, this reagent offers a reliable method for the strategic modification of lead

compounds and the synthesis of complex active pharmaceutical ingredients. Proper handling

and adherence to safety protocols are paramount when working with this powerful reagent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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